molecular formula C18H21NaO5S B10779370 Estrone-3-sulfate Sodium

Estrone-3-sulfate Sodium

Cat. No.: B10779370
M. Wt: 372.4 g/mol
InChI Key: VUCAHVBMSFIGAI-TWCWWGPMSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone-3-sulfate Sodium can be synthesized through the sulfonation of estrone. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction typically takes place in an organic solvent such as pyridine or dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of estrone from natural sources such as pregnant mare urine. The extracted estrone is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting estrone-3-sulfate is neutralized with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions

Estrone-3-sulfate Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Estrone and sulfuric acid.

    Oxidation: Estrone-3-sulfate derivatives.

    Reduction: Various estrogenic compounds.

Mechanism of Action

Estrone-3-sulfate Sodium exerts its effects by being converted into estrone by the enzyme steroid sulfatase. Estrone then binds to estrogen receptors in target tissues, modulating gene expression and cellular responses. This conversion and subsequent binding to estrogen receptors play a crucial role in regulating various physiological processes, including reproductive function and bone metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21NaO5S

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1

InChI Key

VUCAHVBMSFIGAI-TWCWWGPMSA-M

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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